Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
918967-65-4 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 1-(4-methylsulfonylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-19-13(16)10-8-14-15(9-10)11-4-6-12(7-5-11)20(2,17)18/h4-9H,3H2,1-2H3 |
InChI Key |
MPIFOHPRCJZLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-(methanesulfonyl)phenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial setting.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating binding to nucleophilic sites on proteins. The pyrazole ring may also participate in hydrogen bonding or π-π interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The methanesulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to methyl (–CH₃) or methoxy (–OCH₃) groups in analogs . This may enhance stability in oxidative environments or alter binding affinities in biological targets.
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, trends from analogs suggest:
- Melting Points : Range from 71.5°C (oily Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate) to 177.2°C (crystalline Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate) . The methanesulfonyl group may increase melting points due to polar interactions.
- Stability : Compounds with electron-withdrawing groups (e.g., –SO₂CH₃, –CF₃) exhibit enhanced stability under acidic/basic conditions compared to electron-donating substituents .
Biological Activity
Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 270.32 g/mol
- CAS Number : 1199590-80-1
The compound features a pyrazole ring substituted with a methanesulfonyl group and an ethyl ester, which contributes to its biological activity.
1. Antiinflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that at concentrations around 10 µM, compounds in this class can reduce TNF-α levels by approximately 61–85% compared to dexamethasone, which inhibited TNF-α by 76% at 1 µM .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study testing various pyrazole derivatives against bacterial strains, it was found that certain analogs displayed significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .
3. Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced efficacy against certain cancer types .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Cytokine Inhibition : By inhibiting the NF-kB signaling pathway, the compound reduces the expression of inflammatory mediators.
- DNA Interaction : The pyrazole ring may intercalate with DNA, leading to disruption of replication in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
Table 1: Summary of Biological Activities
Recent Research Insights
A recent study published in a peer-reviewed journal highlighted the synthesis of novel pyrazole derivatives including this compound, revealing their potential as dual-action agents targeting both inflammation and cancer pathways .
Q & A
Basic Question: What are the optimized synthetic routes for Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by sulfonylation. Key steps include:
- Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole ring, as demonstrated in analogous pyrazole-4-carboxylate syntheses .
- Sulfonylation : Introduce the methanesulfonyl group via chlorosulfonation or nucleophilic substitution. For example, sulfonyl chlorides (e.g., methanesulfonyl chloride) react with intermediates under basic conditions (e.g., NaH in DMF) .
- Optimization : Adjust solvent polarity (e.g., DCE/HFIP mixtures), catalyst load (e.g., Ru-based catalysts for decarboxylative coupling), and stoichiometry (3:1 molar ratio of pyrazole carboxylate to sulfonylating agent) to enhance yield .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve bond lengths/angles (e.g., pyrazole ring planarity, sulfonyl-phenyl dihedral angles) using SMART/SAINT data collection and SHELXTL refinement .
Basic Question: How is the biological activity of this compound assessed in preclinical studies?
Methodological Answer:
- In vitro assays :
- Anti-inflammatory : Measure COX-1/COX-2 inhibition via ELISA or fluorometric assays .
- Antimicrobial : Use microdilution (MIC/MBC) against Gram-positive/negative strains .
- In vivo models :
- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodents, with ulcerogenicity assessed via histopathology .
Advanced Question: What mechanistic insights exist for the sulfonylation step in synthesizing this compound?
Methodological Answer:
The sulfonylation proceeds via nucleophilic aromatic substitution (SNAr) or electrophilic addition:
- SNAr : Methanesulfonyl chloride reacts with a deprotonated phenyl intermediate (e.g., using NaH in DMF), where electron-withdrawing groups activate the phenyl ring .
- Electrophilic pathway : In acidic conditions, sulfonic anhydrides act as electrophiles, targeting electron-rich positions on the pyrazole ring .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via flash chromatography .
Advanced Question: How can computational methods (e.g., DFT) predict reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (reactivity) and electrostatic potential maps (nucleophilic/electrophilic sites) .
- MD Simulations : Assess solvation effects (e.g., in DMSO/water) to model bioavailability or aggregation tendencies .
Advanced Question: How can researchers resolve contradictions in spectral data or biological activity results?
Methodological Answer:
- Purity Verification : Use elemental analysis (%C, %H, %N) and HPLC (≥95% purity) to confirm sample integrity .
- Crystal Structure Validation : Compare experimental XRD data with computational models to identify polymorphic variations .
- Dose-Response Studies : Re-evaluate bioactivity with standardized assays (e.g., IC50 curves) to rule out false positives from impurities .
Advanced Question: What strategies enable derivatization of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid using NaOH/EtOH, enabling peptide coupling or salt formation .
- Sulfonyl Group Modification : React with amines (e.g., piperazine) to form sulfonamides or with thiols for disulfide linkages .
- Pyrazole Functionalization : Introduce substituents at N1 or C3 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
